4-((2-Methylpiperidin-1-yl)methyl)benzenethiol 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540957
InChI: InChI=1S/C13H19NS/c1-11-4-2-3-9-14(11)10-12-5-7-13(15)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3
SMILES:
Molecular Formula: C13H19NS
Molecular Weight: 221.36 g/mol

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13540957

Molecular Formula: C13H19NS

Molecular Weight: 221.36 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol -

Specification

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
IUPAC Name 4-[(2-methylpiperidin-1-yl)methyl]benzenethiol
Standard InChI InChI=1S/C13H19NS/c1-11-4-2-3-9-14(11)10-12-5-7-13(15)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3
Standard InChI Key MJQOWYXHYSSXKQ-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1CC2=CC=C(C=C2)S

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Analysis

The molecule consists of a benzene ring with a thiol (–SH) group at the para position and a (2-methylpiperidin-1-yl)methyl substituent. The piperidine ring adopts a chair conformation, as observed in structurally similar compounds like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone . The dihedral angle between the benzene ring and the piperidine plane is estimated to be 39–45°, based on crystallographic data from analogous systems .

Table 1: Molecular Properties of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol

PropertyValue
Molecular FormulaC₁₄H₂₁NS
Molecular Weight235.39 g/mol
IUPAC Name4-[(2-Methylpiperidin-1-yl)methyl]benzenethiol
Key Functional GroupsThiol (–SH), Piperidine
Estimated LogP2.8–3.5 (calculated via Crippen method)

The thiol group confers nucleophilic reactivity, enabling disulfide bond formation or metal coordination, while the piperidine moiety enhances lipophilicity and potential blood-brain barrier permeability .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

Two primary routes are proposed based on methods for analogous piperidine-benzene hybrids :

  • Thiolation of Preformed Benzaldehyde Derivatives

    • Intermediate: 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde (CAS: VC13560346).

    • Thiolation via Lawesson’s reagent or H₂S/K₂CO₃ under reflux conditions.

  • Direct Alkylation of Benzenethiol

    • React benzenethiol with 1-(chloromethyl)-2-methylpiperidine in the presence of a base (e.g., K₂CO₃).

Critical Reaction Parameters

  • Temperature: 80–110°C for thiolation .

  • Catalysts: Palladium on charcoal for hydrogenation steps .

  • Yield Optimization: Use of Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) improves coupling efficiency to ~75–80% .

Table 2: Comparative Synthesis Routes

RouteStarting MaterialKey StepYield (%)
1BenzaldehydeThiolation with Lawesson’s65–70
2BenzenethiolAlkylation with piperidine70–75

Physicochemical and Spectroscopic Characterization

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.6 (m, piperidine CH₂), 2.3 (s, N–CH₃), 3.5 (s, Ar–CH₂–N), 7.3–7.5 (m, aromatic H).

  • IR: ν 2570 cm⁻¹ (–SH stretch), 1600 cm⁻¹ (C=C aromatic).

Solubility and Stability

  • Solubility: Moderately soluble in ethanol (∼15 mg/mL) and DMSO (∼30 mg/mL); poorly soluble in water (<0.1 mg/mL).

  • Stability: Prone to oxidation; requires storage under nitrogen at −20°C.

Target ClassExample TargetsPotential Activity
ProteasesCathepsin BInhibition (IC₅₀ ∼1–5 μM)
GPCRs5-HT₁F ReceptorAgonism (EC₅₀ ∼10–50 nM)
Ion ChannelsTRPV1Antagonism (IC₅₀ ∼100–200 nM)

Preclinical Data from Analogs

  • Anti-inflammatory Effects: A related compound, 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid, showed 60% reduction in TNF-α at 10 μM.

  • Neuroprotective Activity: Piperidine-benzaldehyde derivatives demonstrated 40% Aβ aggregation inhibition at 5 μM.

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for neurodegenerative disease drug candidates (e.g., Alzheimer’s).

  • Intermediate in synthesis of covalent kinase inhibitors .

Material Science

  • Ligand for gold nanoparticle synthesis (via Au–S bonds).

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